molecular formula C13H23NO5 B13685608 Ethyl (S)-2-(Boc-amino)-5-oxohexanoate

Ethyl (S)-2-(Boc-amino)-5-oxohexanoate

Cat. No.: B13685608
M. Wt: 273.33 g/mol
InChI Key: XKWHCBFPTFZGLK-UHFFFAOYSA-N
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Description

Ethyl (S)-2-(Boc-amino)-5-oxohexanoate is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is an amino ester derivative that features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amine functionalities during chemical reactions. This compound is valuable due to its stability and ease of removal under acidic conditions, making it a versatile intermediate in the synthesis of various peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-2-(Boc-amino)-5-oxohexanoate typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the corresponding amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection and esterification steps are optimized for scalability, often involving continuous flow processes and automated systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-(Boc-amino)-5-oxohexanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to reveal the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl (S)-2-(Boc-amino)-5-oxohexanoate is extensively used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Ethyl (S)-2-(Boc-amino)-5-oxohexanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or molecules being synthesized .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (S)-2-(Fmoc-amino)-5-oxohexanoate: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is removed under basic conditions.

    Ethyl (S)-2-(Cbz-amino)-5-oxohexanoate: Contains a benzyloxycarbonyl (Cbz) protecting group, which is removed by hydrogenation.

Uniqueness

Ethyl (S)-2-(Boc-amino)-5-oxohexanoate is unique due to the Boc group’s stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in peptide synthesis, where orthogonal protection strategies are essential .

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-6-18-11(16)10(8-7-9(2)15)14-12(17)19-13(3,4)5/h10H,6-8H2,1-5H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWHCBFPTFZGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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